7-Fluoroindole
Overview
Description
7-Fluoroindole is an organic compound that belongs to the indole family, characterized by the presence of a fluorine atom at the seventh position of the indole ring. This compound is a colorless to pale yellow solid, soluble in organic solvents such as chloroform, methanol, and ether. It has a weak aromatic odor and is widely used as an intermediate in organic synthesis and as a research chemical .
Mechanism of Action
Target of Action
7-Fluoroindole primarily targets cancer cells and bacterial cells. It has shown promising cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines . In addition, it has been identified as an antivirulence compound against the opportunistic human pathogen Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It also reduces the production of quorum-sensing (QS)-regulated virulence factors . In cancer cells, the mechanism of action involves the induction of cell death by apoptosis .
Biochemical Pathways
This compound affects the biochemical pathways involved in the production of virulence factors in P. aeruginosa. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .
Pharmacokinetics
Escherichia coli has been shown to metabolically adapt to this compound, converting it into the corresponding amino acid (7-fluorotryptophan) and incorporating it into the proteome at tryptophan sites . This suggests that this compound may have good bioavailability in microbial systems.
Result of Action
The action of this compound results in reduced virulence of P. aeruginosa and cytotoxicity in cancer cells. It inhibits biofilm formation and blood hemolysis, leading to a decrease in the pathogenicity of P. aeruginosa . In cancer cells, it induces apoptosis, leading to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of fluorinated indole analogs in the growth medium of E. coli led to microbial adaptation and growth on monofluorinated indoles . This suggests that the presence of similar compounds in the environment could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
7-Fluoroindole interacts with various enzymes, proteins, and other biomolecules, significantly influencing biochemical reactions. For instance, it has been found to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density, and this compound’s interference can suppress the production of virulence factors, biofilm formation, and motility .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic Pseudomonas aeruginosa cells . It also markedly reduces the production of QS-regulated virulence factors . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, in Escherichia coli, this compound is converted into the corresponding amino acid (7-fluorotryptophan) and incorporated into the proteome at tryptophan sites .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, studies have shown that E. coli can adapt to utilize this compound for growth .
Metabolic Pathways
This compound is involved in several metabolic pathways. In E. coli, it is converted into 7-fluorotryptophan, which is then incorporated into the proteome at tryptophan sites . This process involves various enzymes and cofactors and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, its conversion into 7-fluorotryptophan and incorporation into proteins suggest that it may be distributed throughout the cell .
Subcellular Localization
Given that it is converted into 7-fluorotryptophan and incorporated into proteins, it is likely that its localization is widespread and depends on the localization of the proteins in which it is incorporated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroindole can be achieved through various methods. One common approach involves the cyclization of 2-fluorobenzene amide with tert-butyl acrylate and methylthio ethyl acetate under inert gas protection at temperatures between 50-70°C. This is followed by hydrogenation reduction using hydrazine hydrate and raney nickel to obtain a crude product, which is then purified through vacuum distillation and macroporous resin separation .
Industrial Production Methods: The industrial preparation of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials, mild reaction conditions, and efficient separation techniques to ensure high yield and product purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or raney nickel.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and oxidized derivatives, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
7-Fluoroindole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6-Fluoroindole
- 4-Fluoroindole
- 5-Fluoroindole
- 7-Chloroindole
- 7-Bromoindole
Comparison: 7-Fluoroindole is unique due to its specific position of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to other fluorinated indoles, this compound has shown distinct antivirulence properties without increasing antibiotic resistance, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
7-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONKJZDHGCMRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379062 | |
Record name | 7-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387-44-0 | |
Record name | 7-Fluoro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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